O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 293874 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of NSC 293874 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure through a series of condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for NSC 293874 are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality.
Analyse Des Réactions Chimiques
NSC 293874 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 293874 can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Applications De Recherche Scientifique
NSC 293874 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: NSC 293874 is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism by which NSC 293874 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. These interactions are often studied using techniques such as molecular docking and biochemical assays to understand the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
NSC 293874 is compared with other similar compounds to highlight its unique properties. Similar compounds include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 293874 but differs in its specific applications and effects.
NSC 118218: Another compound used in chemotherapy, it has a different mechanism of action compared to NSC 293874.
Propriétés
Numéro CAS |
55676-34-1 |
---|---|
Formule moléculaire |
C8H12N4O3S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)3-4-15-8(16)9-2/h5H,3-4H2,1-2H3,(H,9,16) |
Clé InChI |
DOMWJSNQLXSQRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCOC(=S)NC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.